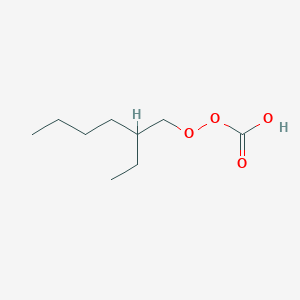
2-Ethylhexyl hydrogen peroxycarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl hydrogen peroxycarbonate is an organic peroxide with the molecular formula C9H18O4. It is a colorless liquid commonly used as an initiator in polymerization reactions due to its ability to generate free radicals. This compound is known for its high thermal sensitivity and is often utilized in the production of various polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-ethylhexyl hydrogen peroxycarbonate typically involves the reaction of hydrogen peroxide with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the stability of the peroxide bond.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of hydrogen peroxide with a mass fraction of 27%, ionic membrane caustic soda liquid with a mass fraction of 32%, and chloro-ester. These components are added and stirred at normal temperature and pressure, followed by a separation process to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylhexyl hydrogen peroxycarbonate primarily undergoes decomposition reactions due to the instability of the peroxide bond. This decomposition can be triggered by heat, light, or contact with certain chemicals.
Common Reagents and Conditions: The decomposition of this compound can be catalyzed by acids, bases, and metal ions. The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the breakdown of the peroxide bond.
Major Products Formed: The major products formed from the decomposition of this compound include 2-ethylhexanol, carbon dioxide, and various free radicals .
Aplicaciones Científicas De Investigación
2-Ethylhexyl hydrogen peroxycarbonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a polymerization initiator in the production of polymers such as polyethylene, polystyrene, and polyvinyl chloride.
Biology: The compound is utilized in the synthesis of various biochemical compounds and as a reagent in laboratory experiments.
Medicine: It is employed in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the manufacturing of plastics, rubber, and other synthetic materials.
Mecanismo De Acción
The mechanism of action of 2-ethylhexyl hydrogen peroxycarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets include unsaturated compounds such as alkenes and alkynes, which undergo addition reactions with the free radicals .
Comparación Con Compuestos Similares
Tert-butylperoxy-2-ethylhexyl carbonate (TBEC): Similar to 2-ethylhexyl hydrogen peroxycarbonate, TBEC is used as a polymerization initiator and has high thermal sensitivity.
Cumene hydroperoxide: Another organic peroxide used in polymerization reactions, known for its ability to generate free radicals.
Benzoyl peroxide: Commonly used in the production of polymers and as a curing agent in the plastics industry.
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct thermal and chemical properties. Its ability to generate free radicals at relatively low temperatures makes it particularly useful in polymerization processes where controlled initiation is required .
Propiedades
Número CAS |
71607-41-5 |
|---|---|
Fórmula molecular |
C9H18O4 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-ethylhexoxy hydrogen carbonate |
InChI |
InChI=1S/C9H18O4/c1-3-5-6-8(4-2)7-12-13-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
Clave InChI |
SEHUWVPBFPJFFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COOC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


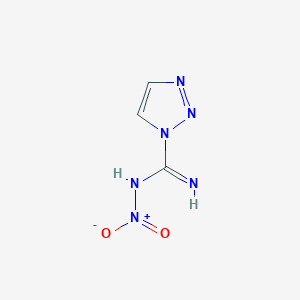
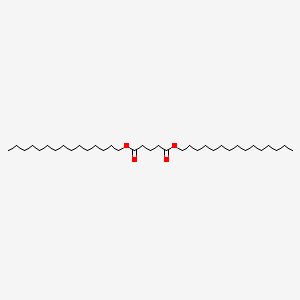

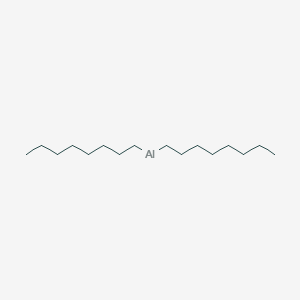
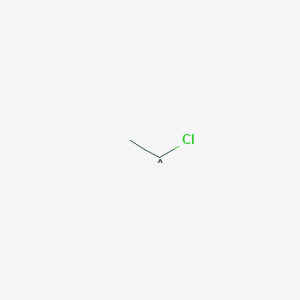
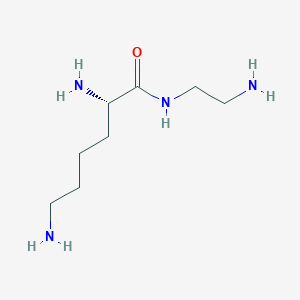
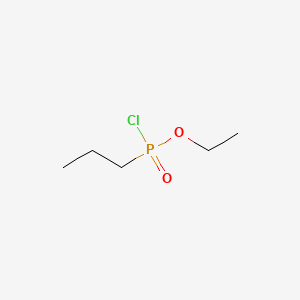
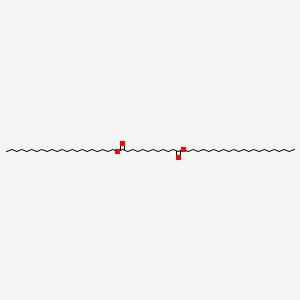
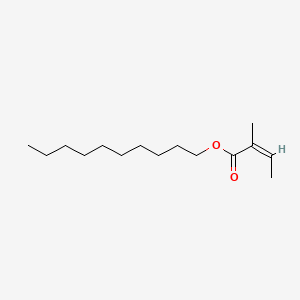
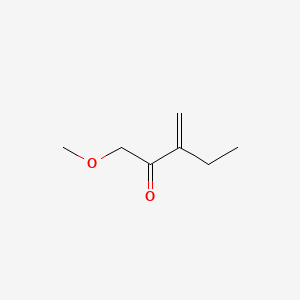
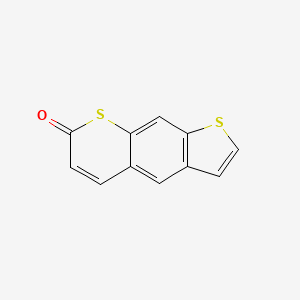
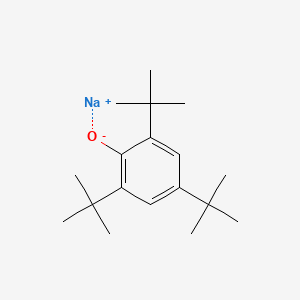
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)

